[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride
Description
[3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is a pyrazole derivative featuring a cyclopropyl group at position 3, a difluoromethyl group at position 5, and an acetyl chloride functional group. Pyrazole-based compounds are widely utilized in medicinal and agrochemical research due to their versatile reactivity and ability to interact with biological targets . The acetyl chloride moiety renders the compound highly reactive, making it a valuable intermediate for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution.
Properties
CAS No. |
1006483-56-2 |
|---|---|
Molecular Formula |
C9H9ClF2N2O |
Molecular Weight |
234.63 g/mol |
IUPAC Name |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetyl chloride |
InChI |
InChI=1S/C9H9ClF2N2O/c10-8(15)4-14-7(9(11)12)3-6(13-14)5-1-2-5/h3,5,9H,1-2,4H2 |
InChI Key |
XRYDVUHCNQMFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Introduction of the difluoromethyl group: This can be achieved through difluoromethylation reactions, which may involve the use of difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Acetylation: The final step involves the acetylation of the pyrazole ring with acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient handling of reagents and products.
Chemical Reactions Analysis
Types of Reactions
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride can undergo various types of chemical reactions, including:
Substitution reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction reactions: The pyrazole ring and the difluoromethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
Substitution products: Depending on the nucleophile used, the major products can include amides, esters, or thioesters.
Oxidation products: Oxidation can lead to the formation of pyrazole N-oxides or difluoromethyl ketones.
Reduction products: Reduction can yield pyrazole derivatives with reduced functional groups.
Scientific Research Applications
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride involves its interaction with molecular targets such as enzymes or receptors. The acetyl chloride moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Acetyl Chloride
A structurally related compound, [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, differs in two key aspects: the presence of a bromine atom at position 4 and a carboxylic acid group instead of acetyl chloride .
- Reactivity : The acetyl chloride group in the target compound confers high reactivity, enabling efficient acylation reactions. In contrast, the carboxylic acid in the brominated analog is less reactive, requiring activation (e.g., via coupling reagents) for further derivatization.
- Applications : The bromine substituent in the analog may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the acetyl chloride is more suited for rapid functionalization in drug synthesis.
Fluorinated Groups: Difluoromethyl vs. Trifluoromethyl
The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde contains a trifluoromethyl group, which is more electronegative and lipophilic than the difluoromethyl group .
- The difluoromethyl group offers a balance between electronic modulation and steric accessibility.
- Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism, while difluoromethyl groups may undergo slower degradation, depending on the biological system.
Core Pyrazole Derivatives: Substituent Diversity
Pyrazole derivatives such as 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones (e.g., compounds 7a and 7b) incorporate thiophene and cyano groups, diverging significantly from the cyclopropyl and difluoromethyl substituents in the target compound .
- Biological Activity: Amino and hydroxy substituents in 7a/7b may enhance hydrogen-bonding interactions with enzymes or receptors, whereas the cyclopropyl and difluoromethyl groups in the acetyl chloride derivative could optimize pharmacokinetic properties (e.g., logP, membrane permeability).
- Synthetic Routes: The synthesis of 7a/7b involves malononitrile or ethyl cyanoacetate, highlighting alternative strategies for pyrazole functionalization compared to the acetyl chloride’s likely preparation via chlorination of a precursor acid.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Steric Effect | Metabolic Impact |
|---|---|---|---|
| Difluoromethyl | Moderate electron-withdrawing | Low | Moderate stability |
| Trifluoromethyl | Strong electron-withdrawing | Moderate | High stability |
| Cyclopropyl | Electron-donating (slight) | High | Enhanced rigidity |
| Acetyl chloride | Strong electron-withdrawing | Low | High reactivity |
Biological Activity
[3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride typically involves the reaction of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole with acetyl chloride. This reaction is crucial for generating the active form of the compound that exhibits biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including those similar to [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate moderate to excellent antifungal activities against various phytopathogenic fungi, such as Botrytis cinerea and Fusarium solani .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of pyrazole derivatives on human tumor cell lines. The IC50 values for these compounds ranged from 49.79 µM to 113.70 µM against several lines, including RKO and HeLa cells. Notably, the derivative with the highest potency exhibited an IC50 of 49.79 µM in the PC-3 cell line .
Leishmanicidal Activity
Leishmanicidal activity has also been explored with related pyrazole compounds. For example, specific derivatives were found to possess leishmanicidal effects against promastigotes of Leishmania mexicana, suggesting potential applications in treating leishmaniasis .
Case Study 1: Antifungal Activity
A series of studies evaluated the antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives against seven phytopathogenic fungi. Among these, one compound exhibited superior antifungal activity compared to standard treatments like boscalid, highlighting the potential of pyrazole derivatives in agricultural applications .
Case Study 2: Cancer Cell Lines
In another study assessing cytotoxicity, various pyrazole derivatives were tested against five human tumor cell lines. The results indicated that certain compounds not only inhibited cell growth but also altered cell morphology, confirming their cytotoxic effects .
Data Table: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| [3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride | Antifungal | Botrytis cinerea | Not specified |
| Derivative 4r | Cytotoxic | RKO | 60.70 |
| Derivative 4q | Cytotoxic | PC-3 | 49.79 |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | Various fungi | Higher than boscalid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
